2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol;oxalic acid
Overview
Description
2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol; oxalic acid is a chemical compound that combines an amine and an alcohol functional group with an oxalic acid moiety
Scientific Research Applications
2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a reagent in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol typically involves the reaction of 4-sec-butylphenol with ethylene oxide to form 2-(4-sec-butylphenoxy)ethanol. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may require bases like sodium hydroxide or catalysts like palladium on carbon .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-[2-(4-Butan-2-ylphenoxy)ethylamino]acetaldehyde, while reduction could produce 2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethane .
Mechanism of Action
The mechanism by which 2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Ethylamino)ethanol: Similar structure but lacks the phenoxy group.
N-(tert-Butoxycarbonyl)ethanolamine: Contains a carbamate group instead of the phenoxy group.
2-(Isopropylamino)ethanol: Similar structure with an isopropyl group instead of the butan-2-yl group
Uniqueness
2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol is unique due to the presence of the butan-2-ylphenoxy group, which imparts specific chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds .
Properties
IUPAC Name |
2-[2-(4-butan-2-ylphenoxy)ethylamino]ethanol;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-3-12(2)13-4-6-14(7-5-13)17-11-9-15-8-10-16;3-1(4)2(5)6/h4-7,12,15-16H,3,8-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSSNCVEHPUSMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCNCCO.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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